14-Deoxyandrographolide
Overview
Description
14-Deoxyandrographolide is a diterpene lactone derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is one of the major bioactive constituents of the plant and has been extensively studied for its various pharmacological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects .
Mechanism of Action
Target of Action
14-Deoxyandrographolide, a diterpene lactone found in Andrographis paniculata, has been shown to interact with several key targets. These include calcium channels , TNFRSF1A , and key proteins involved in cellular signaling pathways such as AKT1 , MAPK14 , RELA , and NCOA1 .
Mode of Action
This compound exhibits its effects through various mechanisms. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A , gradually desensitizing hepatocytes to TNF-α mediated apoptosis . Furthermore, it interacts with key proteins in cellular signaling pathways, potentially influencing cell proliferation, inflammation, and apoptosis .
Biochemical Pathways
Given its interaction with key proteins such as akt1, mapk14, rela, and ncoa1, it is likely that it influences pathways related tocell proliferation , inflammation , and apoptosis
Pharmacokinetics
A study on andrographis paniculata, which contains this compound, showed that the bioavailability of its compounds can be influenced by factors such as solubility and hydrophobicity . The study also suggested that the compounds are metabolized through phase II metabolic pathways and excreted through the hepatobiliary system and urinary elimination .
Result of Action
This compound has been reported to exhibit various biological activities. It has anti-inflammatory , anti-tumor , anti-diabetes , cardiovascular protection , neuroprotective , and hepatoprotective effects . It has also been shown to inhibit the replication of various viruses, including influenza A virus , HSV-1 , and HIV .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as pH and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
14-Deoxyandrographolide interacts with various enzymes and proteins in biochemical reactions. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A, gradually desensitizing hepatocytes to TNF-α mediated apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic activity against a number of human cancer cell lines, particularly the HCT-116 cell line . It also induces apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It strongly inhibits H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins . It also effectively suppresses the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, it has been found that certain derivatives of this compound exhibit increased cellular apoptosis over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, at a dosage of 4 mg/kg, all tested substances, including this compound, have significant analgesic effects . Increasing the dosage does not necessarily increase the analgesic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that the targets of this compound can modulate glucose metabolism .
Transport and Distribution
It is known that the bioavailability of this compound can be improved through nanoparticulate delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxyandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the acetylation of andrographolide using acetic anhydride and freshly fused zinc chloride to produce 3,14,19-O-triacetyl andrographolide. This intermediate is then subjected to deacetylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of andrographolide from the leaves and stems of Andrographis paniculata. The extracted andrographolide is then chemically modified to produce this compound. The process includes solvent extraction, purification, and chemical transformation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxyandrographolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 14-deoxy-11,12-didehydroandrographolide.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products:
14-Deoxy-11,12-didehydroandrographolide: Formed through oxidation.
12-Substituted-14-deoxyandrographolide derivatives: Formed through substitution reactions.
Scientific Research Applications
14-Deoxyandrographolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced bioactivity.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and viral infections.
Industry: Utilized in the development of pharmaceutical formulations and as a natural product in herbal medicine
Comparison with Similar Compounds
Andrographolide: The parent compound with similar bioactivities but different molecular structure.
Neoandrographolide: Another diterpene lactone with anti-inflammatory and hepatoprotective effects.
14-Deoxy-11,12-didehydroandrographolide: A derivative with enhanced immunomodulatory and anti-atherosclerotic properties
Uniqueness: 14-Deoxyandrographolide is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its analogues. Its distinct pharmacological profile makes it a valuable compound for various therapeutic applications .
Biological Activity
14-Deoxyandrographolide (14-DAG) is a bioactive compound derived from Andrographis paniculata, a medicinal plant known for its therapeutic properties. This article explores the biological activities of 14-DAG, focusing on its hepatoprotective effects, antimicrobial properties, and potential applications in treating various diseases.
Chemical Structure
14-DAG is characterized by its unique diterpene structure, which includes a β-lactone ring and modifications at specific positions that enhance its biological activity. The absence of a hydroxyl group at the C-14 position distinguishes it from other andrographolides, impacting its pharmacological properties.
Hepatoprotective Effects
Recent studies have highlighted the hepatoprotective effects of 14-DAG, particularly in relation to tumor necrosis factor-alpha (TNF-α)-induced apoptosis in hepatocytes.
- Desensitization to Apoptosis : 14-DAG has been shown to down-regulate the formation of the death-inducing signaling complex (DISC), which is crucial for TNF-α-mediated apoptosis. This desensitization leads to reduced cell death in hepatocytes exposed to TNF-α .
- Calcium Influx Modulation : The compound enhances microsomal Ca-ATPase activity via the nitric oxide/cGMP pathway, promoting calcium influx into cellular vesicles. This process facilitates the release of full-length TNFRSF1A (the receptor for TNF-α), ultimately diminishing TNF-α signaling and protecting hepatocytes from apoptosis .
Case Study: Hepatocyte Protection
In vitro experiments demonstrated that pretreatment with 14-DAG significantly reduced apoptosis in primary hepatocyte cultures when exposed to TNF-α. The protective effect was quantitatively assessed through biochemical assays and immunoblotting techniques .
Antimicrobial Properties
14-DAG exhibits significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa.
Biofilm Inhibition
- Quorum Sensing Interference : Studies indicate that 14-DAG disrupts bacterial quorum sensing (QS), a communication mechanism essential for biofilm formation. At sub-MIC concentrations, it synergistically enhances the efficacy of antibiotics like azithromycin and gentamicin, achieving up to 92% inhibition of biofilm production .
- Extracellular Polymeric Substances Reduction : Treatment with 14-DAG resulted in a notable decrease in the production of extracellular polymeric substances and pyocyanin levels, contributing to its effectiveness against bacterial infections .
Antiviral Activity
Emerging research suggests that 14-DAG may also possess antiviral properties. It has been shown to inhibit foot-and-mouth disease virus (FMDV) replication by targeting viral proteases.
The compound interferes with the activity of FMDV's main protease (3C pro), leading to reduced viral replication and enhanced expression of interferon-stimulating genes (ISGs). This dual action not only hampers viral replication but also boosts host immune responses .
Summary of Biological Activities
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNTWSGBWPJGS-YSDSKTICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904638 | |
Record name | 14-Deoxyandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-97-0 | |
Record name | Deoxyandrographolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4176-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14-Deoxyandrographolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Deoxyandrographolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-DEOXYANDROGRAPHOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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